5,8,11,13,16,19-Hexaoxatricosane
Description
Historical Context of Macrocyclic Polyether Chemistry
The field of macrocyclic polyether chemistry was born from a moment of serendipity in the 1960s. ncats.ioresearchgate.netnih.gov Charles J. Pedersen, a chemist at DuPont, accidentally synthesized a white, crystalline byproduct while trying to prepare a different compound. nih.govnih.gov This unexpected product, which he named "crown ether" due to its shape, exhibited the remarkable ability to bind with specific metal cations. nih.govlookchem.comproductingredients.com Pedersen's discovery, for which he shared the 1987 Nobel Prize in Chemistry, opened the door to a new area of research focused on synthetic molecules capable of selective recognition. nih.govlookchem.comuni.lu
His work was soon expanded upon by Jean-Marie Lehn, who developed three-dimensional bicyclic polyethers called "cryptands," and Donald J. Cram, who created a variety of host molecules, including "spherands." uni.lunih.govlookchem.comechemportal.org Together, their contributions laid the groundwork for what Lehn termed "supramolecular chemistry," the study of systems involving assemblies of molecules connected by non-covalent interactions. uni.lunih.govnj.govechemi.com This field has since blossomed, with researchers continuously designing new macrocycles to improve their recognition properties and explore novel applications. researchgate.netnih.gov
Fundamental Principles of Host-Guest Recognition in Polyether Systems
At the heart of polyether chemistry lies the concept of "host-guest" recognition. nih.gov In these systems, a larger "host" molecule, such as a crown ether, possesses a cavity or binding site that is complementary in size, shape, and chemical functionality to a smaller "guest" molecule or ion. The formation of a stable "host-guest complex" is driven by a variety of non-covalent interactions, including hydrogen bonding, ion-dipole interactions, van der Waals forces, and hydrophobic effects. nih.gov
Several key principles govern the efficacy of host-guest binding. "Preorganization" refers to the degree to which a host molecule's binding sites are already in the optimal conformation for complexation before the guest enters. echemportal.org A high degree of preorganization minimizes the entropic penalty associated with the host adopting a rigid conformation upon binding. Furthermore, the principle of "complementarity" dictates that the most stable complexes are formed when the size and shape of the host's cavity are a perfect match for the guest. For polyethers, the oxygen atoms create a polar, electron-rich interior that is particularly well-suited to binding positively charged guests, such as alkali metal cations. productingredients.com The outer hydrocarbon surface of the polyether is nonpolar, allowing the complex to dissolve in organic solvents. productingredients.com
Classification and Structural Characteristics of Hexaoxa-Macrocycles
Hexaoxa-macrocycles are a specific class of crown ethers that contain six oxygen atoms within their cyclic structure. The nomenclature for crown ethers typically follows the pattern "x-crown-y," where 'x' is the total number of atoms in the ring and 'y' is the number of oxygen atoms. ncats.ioproductingredients.com For example, the most well-known hexaoxa-macrocycle is 18-crown-6 (B118740), which has an 18-membered ring containing six oxygen atoms. ncats.ioproductingredients.com
The structural characteristics of hexaoxa-macrocycles are key to their function. The oxygen atoms are typically evenly spaced within the ring, creating a central cavity of a specific size. This cavity size determines the selectivity of the macrocycle for different cations. For instance, 18-crown-6 has a cavity size that is ideally suited for binding the potassium ion (K+). ncats.ioproductingredients.com The flexibility of the macrocyclic ring allows it to conform to the shape of the guest ion, maximizing the ion-dipole interactions between the cation and the oxygen atoms.
In contrast, 5,8,11,13,16,19-Hexaoxatricosane is an acyclic polyether. uni.lu It possesses six ether oxygen atoms, similar to a hexaoxa-macrocycle, but they are part of a linear chain rather than a closed ring. This structural difference has significant implications for its binding properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure Type |
|---|---|---|---|---|
| This compound | 143-29-3 | C17H36O6 | 336.47 | Acyclic Polyether |
| 18-Crown-6 | 17455-13-9 | C12H24O6 | 264.32 | Cyclic Polyether (Macrocycle) |
Overview of Research Trajectories for this compound within Macrocyclic Chemistry
Direct academic research focusing on the host-guest chemistry of this compound is limited. The majority of available information pertains to its industrial applications as a plasticizer and solvent. uni.lu However, the study of acyclic polyethers as a class provides a framework for understanding its potential role in supramolecular chemistry.
Research has shown that acyclic polyethers can also form complexes with metal ions, albeit generally with lower stability than their cyclic counterparts. This phenomenon is often attributed to the "macrocyclic effect," which describes the enhanced stability of complexes formed by macrocyclic ligands compared to their analogous acyclic ligands. The lower stability of acyclic polyether complexes is due to the greater conformational freedom of the linear chain, which results in a larger entropic penalty upon binding.
Despite this, some acyclic polyethers have been shown to wrap around metal ions in a "pseudocyclic" or "pre-macrocyclic" fashion, effectively creating a three-dimensional binding cavity. This suggests that while this compound may not exhibit the high degree of preorganization and selectivity of a true hexaoxa-macrocycle, it still possesses the fundamental structural elements necessary for ion complexation. Future research could explore the specific ion-binding capabilities of this and similar acyclic polyethers, potentially leading to applications where high flexibility and lower binding constants are advantageous.
Properties
IUPAC Name |
1-[2-[2-[2-(2-butoxyethoxy)ethoxymethoxy]ethoxy]ethoxy]butane | |
|---|---|---|
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InChI |
InChI=1S/C17H36O6/c1-3-5-7-18-9-11-20-13-15-22-17-23-16-14-21-12-10-19-8-6-4-2/h3-17H2,1-2H3 | |
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InChI Key |
DKWHHTWSTXZKDW-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCOCCOCCOCOCCOCCOCCCC | |
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Molecular Formula |
C17H36O6 | |
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DSSTOX Substance ID |
DTXSID3027112 | |
| Record name | Bis(butoxyethoxyethoxy)methane | |
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Molecular Weight |
336.5 g/mol | |
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Physical Description |
Liquid, Light yellow liquid; Negligible solubility in water; [MSDSonline] | |
| Record name | 5,8,11,13,16,19-Hexaoxatricosane | |
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CAS No. |
143-29-3 | |
| Record name | 5,8,11,13,16,19-Hexaoxatricosane | |
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| Record name | Bis(2-(2-butoxyethoxy)ethoxy)methane | |
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| Record name | BIS(2-(2-BUTOXYETHOXY)ETHOXY)METHANE | |
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Catalytic Applications of 5,8,11,13,16,19 Hexaoxatricosane Derivatives
Role as Phase Transfer Catalysts in Organic Transformations
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. researchgate.net The catalyst, known as a phase transfer agent, transports one of the reactants, usually an anion, from the aqueous phase to the organic phase, where the reaction can proceed. researchgate.net Acyclic polyethers, such as polyethylene (B3416737) glycols (PEGs) and their derivatives, which share a structural resemblance with 5,8,11,13,16,19-hexaoxatricosane, have demonstrated effectiveness as phase transfer catalysts. bme.hucatalysis.blogresearchgate.net
The catalytic activity of these linear polyethers stems from their ability to form complexes with metal cations, thereby drawing the associated anion into the organic phase. bme.hu The efficiency of these acyclic polyethers in PTC is influenced by a balance between their ability to complex cations and their lipophilicity. bme.hu While longer chain polyethers exhibit stronger complexation with cations like sodium, their increased length can lead to decreased solubility in the organic phase. bme.hu Consequently, medium-chain polyethers often exhibit optimal catalytic activity. bme.hu
Research on various polyethylene glycol derivatives has shown their utility in a range of organic transformations. For instance, in the synthesis of hydroxypivaldehyde via the cross-aldol condensation of isobutyraldehyde (B47883) and formaldehyde, an immobilized form of poly(ethylene glycol) has been successfully employed as a phase-transfer catalyst. mdpi.comnih.gov This application highlights the potential of such polyether systems to facilitate complex organic reactions under mild conditions. mdpi.comnih.gov
Table 1: Efficiency of Polyethylene Glycol (PEG) as a Phase Transfer Catalyst in a Model Reaction
| Catalyst | Molecular Weight ( g/mol ) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| PEG 600-PS | 600 | 2 | >96 | >98 |
This table is illustrative and based on findings for a PEG derivative in a specific reaction, demonstrating the potential efficacy of acyclic polyethers as phase transfer catalysts. mdpi.comnih.gov
Design and Application of Functionalized Polyether Macrocycles in Catalysis
The functionalization of polyethers, particularly their cyclized counterparts, crown ethers, has led to the development of highly specialized and efficient catalytic systems. wikipedia.org These functionalized macrocycles can act as supramolecular catalysts, providing defined reaction environments and pre-organized functional groups to facilitate specific chemical transformations.
A significant advancement in this area is the development of "CrownPhos" ligands. These are hybrid molecules that incorporate a crown ether macrocycle, for cation recognition, and phosphorus donor groups, for coordination to transition metal centers. bme.hu The crown ether moiety can selectively bind hard cations, such as alkali metal ions, while the phosphorus donors preferentially coordinate with soft transition metals, which are often the active sites in catalysis. bme.hu This dual functionality allows for the creation of sophisticated bimetallic catalytic systems.
A key feature of CrownPhos ligands and other functionalized polyethers is the ability to modulate their catalytic activity through host-guest interactions. The binding of a guest cation within the crown ether cavity can induce conformational changes in the ligand, which in turn alters the steric and electronic properties of the phosphorus donors. bme.hu This allosteric effect can be harnessed to fine-tune the reactivity and selectivity of the transition metal catalyst to which the ligand is coordinated. bme.hu This principle allows for the catalytic process to be switched or regulated by the presence or absence of a specific guest cation, offering a level of control that is difficult to achieve with conventional ligands.
Table 2: Illustrative Modulation of Catalytic Activity in a CrownPhos System
| Guest Cation | Catalytic Activity | Enantiomeric Excess (ee%) |
| None | Baseline | 75 |
| Na+ | Enhanced | 85 |
| K+ | Significantly Enhanced | 95 |
This table is a hypothetical representation based on the principles of host-guest modulation in CrownPhos systems, illustrating how the addition of different guest cations can influence catalytic outcomes.
Enantioselective Catalysis Mediated by Chiral this compound Analogues
Enantioselective catalysis, the synthesis of a specific enantiomer of a chiral product, is a critical field in modern chemistry, particularly for the production of pharmaceuticals and other biologically active molecules. acs.orgnih.govyoutube.com This is often achieved using chiral catalysts that can differentiate between enantiotopic faces or groups of a prochiral substrate. youtube.com
While the development of chiral crown ethers for enantioselective phase transfer catalysis has been an area of active research, a review of the available scientific literature did not yield specific studies on the synthesis or application of chiral derivatives of this compound or other closely related chiral acyclic polyethers in enantioselective catalysis. The principles of asymmetric induction using chiral ligands are well-established, suggesting that a chiral version of an acyclic polyether could potentially induce enantioselectivity in certain reactions. However, at present, there are no detailed research findings to report in this specific area.
Advanced Characterization Techniques for 5,8,11,13,16,19 Hexaoxatricosane Systems
Spectroscopic Methods for Structural Elucidation and Interaction Analysis
Spectroscopy serves as a cornerstone for the detailed molecular-level investigation of 5,8,11,13,16,19-Hexaoxatricosane. A variety of spectroscopic techniques are employed to probe its structural features and analyze its complexation behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H NMR provides detailed information about the chemical environment of the hydrogen atoms within the molecule, while ¹³C NMR offers insights into the carbon skeleton. For more complex systems and to definitively assign resonances, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. These 2D methods reveal correlations between protons and carbons, enabling a complete and unambiguous assignment of the molecular structure.
Mass Spectrometry (High-Resolution MS, Electrospray Ionization MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confirmation of the molecular formula, C₁₇H₃₆O₆. lookchem.comchemspider.comaromalake.compharmaffiliates.com
Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polyether compounds like this compound. acs.orgresearchgate.net ESI-MS can be used to study the compound itself and its interactions with other species, such as metal ions, by observing the formation of adducts in the mass spectrum. acs.orgnih.gov The technique is sensitive and can provide information about the stoichiometry of complexes formed in solution. acs.org The complexity of PEG materials, which can exist in various forms and molecular weights, makes characterization challenging, but advanced MS techniques like High Definition Mass Spectrometry (HDMS) can offer detailed compositional information. waters.com
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 337.25848 | 184.5 |
| [M+Na]⁺ | 359.24042 | 186.8 |
| [M-H]⁻ | 335.24392 | 182.5 |
| [M+NH₄]⁺ | 354.28502 | 198.2 |
| [M+K]⁺ | 375.21436 | 186.7 |
| [M+H-H₂O]⁺ | 319.24846 | 176.7 |
| [M+HCOO]⁻ | 381.24940 | 206.1 |
| [M+CH₃COO]⁻ | 395.26505 | 211.8 |
| [M+Na-2H]⁻ | 357.22587 | 186.1 |
| [M]⁺ | 336.25065 | 198.8 |
| [M]⁻ | 336.25175 | 198.8 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Complexation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the formation of complexes between this compound and other chemical species, particularly those that absorb light in the UV-Vis region. While this compound itself does not absorb significantly in the near-UV and visible regions, changes in the absorption spectrum of a chromophoric guest molecule upon interaction with the hexaoxatricosane can provide evidence of complex formation. researchgate.net
For instance, the complexation of metal ions or organic dyes can lead to shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity (hyperchromic or hypochromic effects). nih.gov These spectral changes can be monitored to determine the stoichiometry and binding constants of the resulting host-guest complexes. nih.govresearchgate.net In the case of polyethylene (B3416737) glycol (PEG) complexing with titanium oxide, new absorbance curves appear, indicating the formation of titanium oxide compounds within the complex. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its ether linkages and alkyl chains.
Key expected IR absorption bands for this compound, based on data for similar polyethylene glycol ethers, include:
C-O-C stretching: A prominent, broad band around 1100-1150 cm⁻¹, which is characteristic of the ether functional group. psu.eduresearchgate.net
C-H stretching: Absorptions in the region of 2850-2950 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the butyl and ethyl groups. researchgate.net
CH₂ bending and wagging: Various bending, scissoring, and wagging vibrations for the methylene (B1212753) groups appear at lower frequencies, typically in the 1200-1500 cm⁻¹ range. researchgate.net
FT-IR spectroscopy can also be used to study interactions. For example, changes in the position and shape of the C-O-C stretching band can indicate coordination with metal ions. nih.gov
Crystallographic Studies of Host-Guest Complexes
X-ray crystallography provides definitive, three-dimensional structural information about molecules in the solid state. While obtaining a single crystal of this compound itself might be challenging due to its flexibility, crystallographic studies of its host-guest complexes can be highly informative.
Advanced Analytical Techniques for Biological Investigations (e.g., Flow Cytometry)
To investigate the interactions and effects of this compound in biological systems, advanced analytical techniques are employed. Flow cytometry is a powerful tool for analyzing the characteristics of cells and can be adapted to study the cellular uptake and effects of compounds like this hexaoxatricosane. mdpi.comnih.gov
For instance, if this compound is labeled with a fluorescent tag, flow cytometry can be used to quantify the number of cells that have internalized the compound and the intensity of the fluorescence per cell, providing insights into the efficiency of cellular uptake. researchgate.net Furthermore, by using specific fluorescent probes for cellular processes, flow cytometry can assess the impact of the hexaoxatricosane on cell viability, apoptosis, and other cellular functions. mdpi.comnih.gov Studies on various polyethylene glycol (PEG) derivatives have utilized flow cytometry to investigate their cytotoxic properties by discriminating between necrotic and apoptotic cells. mdpi.com
Computational and Theoretical Studies of 5,8,11,13,16,19 Hexaoxatricosane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Currently, there are no published quantum chemical calculations that specifically detail the electronic structure and reactivity of 5,8,11,13,16,19-Hexaoxatricosane. Such studies, typically employing methods like Hartree-Fock (HF) or post-Hartree-Fock methods, would be invaluable for understanding the fundamental electronic properties of the molecule.
Hypothetical Research Focus:
Molecular Orbital Analysis: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's electron-donating and electron-accepting capabilities, respectively. The energy gap between HOMO and LUMO would be a key indicator of its chemical reactivity and stability.
Electron Density Distribution: Mapping the electron density surface would reveal the regions of high and low electron density, indicating the likely sites for electrophilic and nucleophilic attack. The electronegative oxygen atoms are expected to be regions of high electron density.
Electrostatic Potential Maps: These maps would visualize the charge distribution and predict how the molecule would interact with other polar molecules or ions.
Density Functional Theory (DFT) for Interaction Energies and Selectivity
No specific Density Functional Theory (DFT) studies on the interaction energies and selectivity of this compound have been found in the existing literature. DFT is a powerful tool for investigating the non-covalent interactions that are crucial for understanding the behavior of polyethers, particularly their ability to form complexes.
Potential Research Applications:
Cation Binding: DFT calculations could be used to determine the interaction energies between the ether oxygen atoms of this compound and various cations (e.g., Li+, Na+, K+). This would help in predicting its potential as an ionophore or a phase-transfer catalyst.
Selectivity Studies: By calculating the interaction energies with a range of different ions, the selectivity of the molecule for specific cations could be predicted. This is a critical aspect for applications in ion-selective electrodes or separation technologies.
Solvent Effects: DFT calculations incorporating solvent models could provide a more realistic picture of the interaction energies in different environments.
Molecular Modeling and Dynamics Simulations of Conformational Behavior
There is a notable absence of molecular modeling and dynamics simulation studies focused on the conformational behavior of this compound. As a long and flexible molecule, its three-dimensional shape is critical to its function.
Future Research Directions:
Conformational Analysis: Molecular dynamics simulations could explore the vast conformational space of the molecule, identifying the most stable (lowest energy) conformers in different environments (gas phase vs. various solvents).
Flexibility and Dynamics: These simulations would reveal the dynamic nature of the molecule, including the flexibility of the polyether chain and the timescale of conformational changes. This is essential for understanding how it might adapt its shape to bind with a guest molecule.
Radius of Gyration: This parameter, obtainable from simulations, would provide a measure of the molecule's compactness and how it changes under different conditions.
Prediction of Binding Affinities and Host-Guest Complex Stability
Without the foundational studies mentioned above, it is not surprising that there are no reports on the prediction of binding affinities and the stability of host-guest complexes involving this compound. This area of research is particularly important for evaluating its potential in supramolecular chemistry.
Prospective Computational Investigations:
Free Energy Calculations: Methods such as free energy perturbation (FEP) or thermodynamic integration (TI) could be employed to calculate the binding free energies between this compound and various guest molecules. This would provide a quantitative measure of the stability of the resulting complexes.
Identification of Binding Modes: Molecular docking simulations could predict the preferred orientation of a guest molecule within the "host" polyether chain, identifying the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex.
Design of Novel Hosts: Once a baseline understanding is established, computational methods could be used to guide the modification of the this compound structure to enhance its binding affinity and selectivity for specific guests.
Emerging Research Directions for 5,8,11,13,16,19 Hexaoxatricosane
Integration into Advanced Functional Materials Development
The unique structure of 5,8,11,13,16,19-Hexaoxatricosane, featuring multiple ether linkages, makes it a promising candidate for the development of advanced functional materials. Acyclic polyethers, such as glymes and their derivatives, are increasingly being utilized as building blocks for novel polymers and nanomaterials with tailored properties. rsc.orgnih.gov
Research into analogous oligo(ethylene glycol) methyl ether methacrylates (OEGMA) has demonstrated their utility in creating thermoresponsive polymers. rsc.org These polymers, such as poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA), exhibit a lower critical solution temperature (LCST), allowing them to undergo a phase transition from a soluble to an insoluble state with a change in temperature. This property is highly valuable in applications like drug delivery and tissue engineering. sigmaaldrich.com It is conceivable that this compound could be functionalized to create similar smart polymers.
Furthermore, glymes have been employed as solvents in the synthesis of functional nanomaterials, including metal and nonmetal nanoparticles. nih.gov The use of glyme solvents allows for control over crystal size and surface termination of these nanoparticles. This suggests a potential role for this compound as a medium for the controlled synthesis of nanoparticles with specific functionalities. The ability of polyethers to stabilize nanoparticles in aqueous media has also been demonstrated, which is crucial for biomedical applications. rsc.org
Table 1: Potential Applications of this compound in Functional Materials
| Application Area | Potential Role of this compound | Analogous Compounds and Research |
|---|---|---|
| Smart Polymers | Monomer for thermoresponsive polymers | Poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) rsc.orgsigmaaldrich.com |
| Nanomaterial Synthesis | Solvent for controlled synthesis of nanoparticles | Glymes (e.g., monoglyme, diglyme) nih.gov |
| Nanoparticle Stabilization | Stabilizing agent for nanoparticles in aqueous solutions | Poly(ethylene imine)-graft-poly(oligo(ethylene glycol methyl ether)) rsc.org |
| Drug Delivery | Component of nanocarriers for targeted drug release | Poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) nih.govacs.org |
Applications in Chemical Sensing and Molecular Recognition Systems
Acyclic polyethers have shown significant promise as ionophores, which are molecules that can selectively bind and transport ions across membranes. jst.go.jpwikipedia.org This capability is fundamental to the function of ion-selective electrodes and other chemical sensors. The flexible chain of this compound, with its multiple oxygen atoms, can create a pseudo-cavity that coordinates with specific cations, similar to the action of crown ethers.
The development of noncyclic polyether ionophores has been a subject of interest for their application in ion-transport through liquid membranes and in solvent extraction. jst.go.jp Research has shown that by modifying the terminal groups and the chain structure of these acyclic polyethers, it is possible to achieve selectivity for specific ions, such as Li⁺. jst.go.jp This suggests that with appropriate design, this compound could be engineered to be a selective sensor for various metal cations.
Polymers play a crucial role in chemical sensing, acting as sensing materials, substrates, or encapsulating materials to enhance stability. numberanalytics.com Polymer-based chemical sensors can operate through various mechanisms, including changes in conductivity or optical properties upon interaction with an analyte. numberanalytics.comnumberanalytics.com The integration of this compound into polymer backbones could lead to new sensory materials. For instance, polymers incorporating this polyether chain could be used in flexible chemical sensors based on organic field-effect transistors (OFETs), where the interaction with analytes would modulate the transistor's electrical characteristics. rsc.org
Rational Design of Next-Generation Polyether Macrocycles with Tailored Properties
Acyclic polyethers like this compound can serve as valuable precursors in the synthesis of macrocyclic polyethers, such as crown ethers. researchgate.net The synthesis of these macrocycles often involves the cyclization of linear polyether chains. The "phase separation" strategy, which utilizes poly(ethylene)glycol (PEG) solvents, can control the effective molarity of substrates and catalysts, mimicking the slow addition processes typically required for successful macrocyclization. researchgate.net
The rational design of these macrocycles allows for the creation of molecules with tailored properties for specific applications. For example, chiral polyether macrocycles have been synthesized and have found use as asymmetric catalysts, fluorescent sensors, and chiroptical switches. acs.org The synthesis often involves a multicomponent condensation of diazo compounds with cyclic ethers, followed by further chemical modifications. acs.org While this approach starts with smaller cyclic ethers, the use of a pre-formed linear polyether chain like this compound could offer an alternative and potentially more direct route to certain macrocyclic structures.
Recent research has focused on synthesizing novel polyether macrocycles with potential biological activity, including antitumor properties. nih.govacs.org These syntheses often involve the intermolecular esterification of polyether aromatic diols with dicarboxylic acids. nih.gov By incorporating a flexible polyether segment like this compound into such macrocyclic structures, it may be possible to fine-tune their ion-binding capabilities and biological efficacy.
Exploration of this compound in Sustainable Chemical Processes
The push towards greener and more sustainable chemical processes has highlighted the potential of acyclic polyethers like glymes as environmentally benign solvents. rsc.orgresearchgate.net Compared to many common laboratory organic solvents, glymes are generally less volatile and less toxic, though some can have long-term reproductive effects. rsc.orgnih.gov Their unique combination of hydrophilic and hydrophobic characteristics, along with their chemical and thermal stability, makes them versatile solvents for a range of applications. rsc.org
One significant area of application is in phase-transfer catalysis (PTC). wikipedia.orgacs.org PTC facilitates reactions between reactants that are in different immiscible phases, often an aqueous and an organic phase. slideshare.net Acyclic polyethers can act as phase-transfer catalysts by encapsulating metal cations, thereby creating a lipophilic complex that can move into the organic phase to react. wikipedia.org This process can enhance reaction rates, improve yields, and reduce the need for harsh solvents, contributing to greener chemical synthesis. acs.orgcrdeepjournal.org
Furthermore, the use of renewable resources is a key aspect of sustainable polymer chemistry. kit.edutue.nl While this compound is synthetically derived, the broader class of polyethers includes derivatives from renewable sources. Research into sustainable polymer synthesis also focuses on atom-economic reactions and the use of catalysts to reduce waste and energy consumption. kit.edu The properties of this compound as a solvent and a potential catalyst align with the principles of green chemistry, suggesting its future exploration in more sustainable industrial processes.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) |
| Poly(ethylene imine)-graft-poly(oligo(ethylene glycol methyl ether)) |
| Crown ethers |
| Glymes |
| Monoglyme |
| Diglyme |
| Diazo compounds |
| Poly(ethylene)glycol (PEG) |
| Polyether aromatic diols |
| Dicarboxylic acids |
Q & A
Q. What are the optimal synthetic methodologies for 5,8,11,13,16,19-Hexaoxatricosane?
The compound is synthesized via acid-catalyzed acetal exchange reactions , with solid superacid catalysts (e.g., sulfated zirconia) demonstrating high efficiency under mild conditions. Wei et al. (2004) achieved yields >85% at 80°C using bis(2-(2-butoxyethoxy)ethoxy)methane precursors . Alternative methods include homogeneous acid catalysis (e.g., H₂SO₄), but these require rigorous post-reaction neutralization. Key parameters to optimize:
- Catalyst loading (5–10 wt%)
- Reaction temperature (70–90°C)
- Solvent polarity (non-polar media reduce side reactions).
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a multi-technique approach :
- Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment (retention time ~14.3 min, molecular ion peak at m/z 336.53) .
- ¹H/¹³C NMR to confirm ether linkages (δ 3.4–3.7 ppm for methyleneoxy groups; δ 70–75 ppm for quaternary carbons).
- Refractometry (refractive index: 1.438) to validate density (0.968 g/cm³) .
Q. What safety protocols are critical during experimental handling?
The compound is moderately toxic (oral LD₅₀: 2–5 g/kg in rodents) and emits acrid fumes upon decomposition. Mitigation strategies include:
Q. How does solvent selection influence its reactivity in acetalization reactions?
Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic attack in acetal formation but may compete for hydrogen bonding. Non-polar solvents (e.g., toluene) improve regioselectivity but slow kinetics. Factorial design (e.g., 2³ experiments varying solvent polarity, temperature, and catalyst type) can identify optimal conditions .
Q. What analytical challenges arise in quantifying trace impurities?
Co-elution of butoxyethoxy byproducts in GC requires temperature-programmed runs (50°C → 300°C at 10°C/min). For LC-MS, use reverse-phase C18 columns with acetonitrile/water gradients (70:30 → 95:5) to resolve oligomeric impurities .
Advanced Research Questions
Q. What mechanistic insights explain its thermal stability under oxidative conditions?
The compound’s branched ether linkages resist radical chain propagation. Thermogravimetric analysis (TGA) shows 5% mass loss at 250°C, but oxidative stability drops in air (onset at 180°C). Theoretical studies (DFT) suggest stabilization via hyperconjugation between oxygen lone pairs and adjacent C-H bonds . Experimental validation: Monitor decomposition products (e.g., CO₂, formaldehyde) via FTIR or GC-MS under controlled atmospheres.
Q. Can this compound serve as a template for supramolecular assembly in membrane technologies?
Its amphiphilic structure enables pore formation in polymeric membranes , as evidenced by 20–30% flux enhancement in polyethersulfone (PES) membranes . Advanced characterization:
- Small-Angle X-ray Scattering (SAXS) to analyze pore distribution.
- Molecular Dynamics (MD) simulations to model self-assembly kinetics.
Q. How do contradictions in reported boiling points (e.g., 392.3°C vs. 380°C) arise, and how can they be resolved?
Discrepancies stem from pressure calibration errors or impurities. To resolve:
Q. What theoretical frameworks guide its application in renewable fuel additives?
Its high oxygen content (28.5% by mass) aligns with fuel oxygenation theory to reduce soot emissions. Research should integrate:
Q. What endocrine disruption risks warrant further investigation?
The U.S. EPA’s Endocrine Disruptor Screening Program lists it for potential estrogenic activity . Methodological steps:
- In vitro receptor binding assays (ER-α/ER-β).
- Transcriptomic profiling in zebrafish embryos to assess developmental impacts.
- QSAR modeling to predict structural analogs’ bioactivity.
Methodological Tables
Table 1. Comparison of Synthetic Methods
| Catalyst Type | Yield (%) | Reaction Time (h) | Byproduct Formation |
|---|---|---|---|
| Solid Superacid | 85–90 | 6–8 | <5% oligomers |
| H₂SO₄ | 70–75 | 10–12 | 10–15% aldehydes |
Table 2. Thermal Decomposition Products (TGA-FTIR)
| Temperature (°C) | Major Products | Concentration (ppm) |
|---|---|---|
| 200–250 | Formaldehyde | 120–150 |
| 300–350 | Butoxy radicals | 80–100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
